An In-Depth Technical Guide to the In Vitro Binding Affinity of 2-(2,3-Dihydro-1H-inden-2-yl)ethan-1-amine Derivatives
An In-Depth Technical Guide to the In Vitro Binding Affinity of 2-(2,3-Dihydro-1H-inden-2-yl)ethan-1-amine Derivatives
This guide provides a comprehensive technical overview of the in vitro binding affinity of the 2-(2,3-dihydro-1H-inden-2-yl)ethan-1-amine scaffold and its derivatives. It is intended for researchers, scientists, and drug development professionals engaged in the study of novel psychoactive compounds and the development of therapeutics targeting the central nervous system. This document delves into the core pharmacophore, its primary molecular targets, detailed methodologies for assessing binding affinity, and the critical structure-activity relationships that govern its interactions.
Introduction: The 2-Aminoindan Pharmacophore - A Rigid Analog of Phenethylamines
The 2-aminoindan structure is a conformationally restricted analog of phenethylamine, a foundational scaffold for many psychoactive compounds, including amphetamines.[1] This rigidity, imposed by the fusion of the ethylamine side chain into an indan ring system, provides a valuable tool for probing the structural requirements of monoamine transporter binding sites. The parent compound, 2-aminoindan (2-AI), and its derivatives have been identified as a class of designer drugs, with psychostimulant effects attributed to their interaction with plasma membrane monoamine transporters.[2][3]
The specific focus of this guide, the 2-(2,3-dihydro-1H-inden-2-yl)ethan-1-amine core, represents a homologous extension of the 2-aminoindan series. Understanding the binding profile of the well-characterized 2-aminoindan derivatives is therefore crucial for predicting the pharmacological properties of this extended scaffold.
Primary Molecular Targets: Monoamine Transporters
The primary molecular targets for 2-aminoindan derivatives are the monoamine transporters: the dopamine transporter (DAT), the norepinephrine transporter (NET), and the serotonin transporter (SERT).[2][4] These transporters are critical for regulating neurotransmission by clearing their respective neurotransmitters from the synaptic cleft. Compounds that interact with these transporters can act as either uptake inhibitors (blockers) or substrate-releasers, leading to an increase in extracellular monoamine concentrations.
The parent compound, 2-aminoindan (2-AI), is a selective substrate for NET and DAT, with significantly less activity at SERT.[1][3] This profile is reminiscent of (+)-amphetamine and is predictive of stimulant-like effects.[3] However, substitutions on the aromatic ring of the indan system can dramatically alter the potency and selectivity of these compounds.[2][4]
In addition to monoamine transporters, some 2-aminoindan derivatives have been shown to possess moderate to high affinity for other receptors, notably the α2-adrenergic receptor subtypes (α2A, α2B, and α2C).[3][4] This off-target activity can contribute to the overall pharmacological profile of these compounds.
Methodology for In Vitro Binding Affinity Determination: A Self-Validating System
To quantitatively assess the interaction of 2-(2,3-dihydro-1H-inden-2-yl)ethan-1-amine derivatives with their molecular targets, a competitive radioligand binding assay is the gold standard. This technique provides a robust and reproducible method for determining the binding affinity (Ki) of a test compound. The following protocol outlines a self-validating system for assessing binding to DAT, SERT, and NET, typically using human embryonic kidney (HEK293) cells stably expressing the respective human transporters.
Experimental Workflow
The overall workflow for a competitive radioligand binding assay is depicted in the following diagram. Each step is critical for ensuring the accuracy and validity of the results.
Caption: Workflow for a competitive radioligand binding assay.
Detailed Step-by-Step Protocol
This protocol is designed for a 96-well plate format and is adaptable for DAT, SERT, and NET by selecting the appropriate cell line and radioligand.
A. Membrane Preparation
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Cell Culture: Culture HEK293 cells stably expressing the human transporter of interest (hDAT, hSERT, or hNET) to confluency in appropriate media.
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Harvesting: Wash the cells with ice-cold phosphate-buffered saline (PBS) and harvest by scraping.
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Lysis: Resuspend the cell pellet in ice-cold lysis buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing protease inhibitors).
-
Homogenization: Homogenize the cell suspension using a Dounce or Polytron homogenizer to ensure complete cell lysis.
-
Centrifugation: Centrifuge the homogenate at high speed (e.g., 20,000 x g) for 20-30 minutes at 4°C to pellet the cell membranes.
-
Washing: Discard the supernatant, resuspend the membrane pellet in fresh lysis buffer, and repeat the centrifugation step to wash away cytosolic components.
-
Final Preparation: Resuspend the final membrane pellet in an appropriate assay buffer.
-
Quantification: Determine the total protein concentration of the membrane preparation using a standard method like the bicinchoninic acid (BCA) assay.
-
Storage: Aliquot the membrane preparation and store at -80°C until use.
B. Competitive Binding Assay
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Reagent Preparation:
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Test Compound: Prepare serial dilutions of the 2-(2,3-dihydro-1H-inden-2-yl)ethan-1-amine derivative in the assay buffer. A typical concentration range would be from 10⁻¹¹ M to 10⁻⁵ M.
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Radioligand: Prepare a working solution of the appropriate radioligand in the assay buffer. The concentration is typically at or near the Kd value for its respective transporter to ensure a good signal-to-noise ratio.
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For hDAT: [³H]WIN 35,428 (also known as CFT)
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For hSERT: [³H]Citalopram or [³H]Paroxetine
-
For hNET: [³H]Nisoxetine or [³H]Tomoxetine
-
-
Non-Specific Binding (NSB) Control: Prepare a high concentration (e.g., 10 µM) of a known, non-labeled inhibitor for the target transporter (e.g., GBR 12909 for DAT, paroxetine for SERT, desipramine for NET).
-
-
Assay Plate Setup (in a 96-well plate):
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Total Binding Wells: Add assay buffer, radioligand working solution, and the membrane preparation.
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Non-Specific Binding (NSB) Wells: Add the high-concentration non-labeled inhibitor, radioligand working solution, and the membrane preparation.
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Test Compound Wells: Add the test compound dilutions, radioligand working solution, and the membrane preparation.
-
-
Incubation: Incubate the plate at a controlled temperature (e.g., room temperature or 37°C) for a sufficient time to reach binding equilibrium (typically 60-120 minutes).
C. Data Acquisition and Analysis
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Filtration: Rapidly terminate the binding reaction by vacuum filtration through a glass fiber filter plate (e.g., GF/B or GF/C), which traps the membranes with bound radioligand.
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Washing: Quickly wash the filters with ice-cold wash buffer to remove unbound radioligand.
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Scintillation Counting: Dry the filter plate, add a scintillation cocktail to each well, and count the radioactivity using a scintillation counter.
-
Data Analysis:
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Calculate the specific binding by subtracting the non-specific binding (counts from NSB wells) from the total binding (counts from total binding wells) and the test compound wells.
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Plot the percentage of specific binding as a function of the log concentration of the test compound.
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Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).
-
Calculate the binding affinity constant (Ki) from the IC₅₀ value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd) , where [L] is the concentration of the radioligand used and Kd is the dissociation constant of the radioligand for the transporter.
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Structure-Activity Relationships (SAR) of the 2-Aminoindan Scaffold
Core Structure and Monoamine Transporter Selectivity
The unsubstituted 2-aminoindan (2-AI) scaffold displays a clear preference for the catecholamine transporters, DAT and NET, over the serotonin transporter, SERT.[1] This is likely due to the rigid conformation holding the amine in a position that is favorable for interaction with the binding pockets of DAT and NET.
Impact of Aromatic Ring Substitutions
Substitutions on the aromatic ring of the 2-aminoindan nucleus have a profound effect on both potency and selectivity.
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Methoxy and Methylenedioxy Substitutions: The addition of methoxy or methylenedioxy groups to the 5- and 6-positions of the indan ring tends to decrease affinity for DAT and NET while significantly increasing affinity and/or functional potency at SERT.[2][4] For example, 5-methoxy-2-aminoindan (5-MeO-AI) and 5,6-methylenedioxy-2-aminoindan (MDAI) show a shift towards a more SERT-selective profile compared to the parent compound.[2][4] This suggests that the region of the transporter binding pocket that interacts with the aromatic ring is sensitive to the electronic and steric properties of these substituents.
The following diagram illustrates the key structural features of the 2-aminoindan pharmacophore and how substitutions influence transporter selectivity.
Caption: Structure-Activity Relationship of 2-Aminoindan Derivatives.
Predicted Profile of 2-(2,3-dihydro-1H-inden-2-yl)ethan-1-amine
Based on the established SAR of phenethylamines and related compounds, extending the side chain of 2-aminoindan by one methylene unit to form 2-(2,3-dihydro-1H-inden-2-yl)ethan-1-amine is expected to modulate its binding affinity and selectivity for the monoamine transporters. In some series of transporter ligands, such a modification can alter the optimal positioning of the crucial amine group within the binding pocket, which may lead to a decrease or a change in the selectivity profile. However, without empirical data, this remains a hypothesis. The principles and protocols outlined in this guide provide the necessary framework to experimentally determine the precise binding affinity of this novel derivative.
Comparative Binding Affinities of 2-Aminoindan Derivatives
The following table summarizes the in vitro binding affinities (Ki, in nM) of several key 2-aminoindan derivatives at human monoamine transporters and selected adrenergic receptors. This data provides a clear illustration of the structure-activity relationships discussed.
| Compound | DAT (Ki, nM) | NET (Ki, nM) | SERT (Ki, nM) | α2A (Ki, nM) | α2B (Ki, nM) | α2C (Ki, nM) | Reference |
| 2-Aminoindan (2-AI) | >10,000 | >10,000 | >10,000 | 134 | 211 | 41 | [3][4] |
| 5-MeO-AI | >10,000 | >10,000 | >10,000 | 739 | 1,020 | 1,220 | [3][4] |
| MMAI | >10,000 | >10,000 | >10,000 | 660 | 1,180 | 1,210 | [3][4] |
| MDAI | >10,000 | >10,000 | >10,000 | 2,750 | 1,290 | 338 | [3][4] |
Note: The binding affinities (Ki) reported by Halberstadt et al. (2019) were determined by displacement of specific radioligands from receptors expressed in HEK cells. The functional activity (monoamine release) of these compounds often shows higher potency than what is suggested by these particular binding assays.[3] For example, the EC₅₀ values for monoamine release for 2-AI are 439 nM for DAT and 86 nM for NET, indicating it is a potent releaser despite low affinity in this specific binding assay format.[1]
Conclusion
The 2-(2,3-dihydro-1H-inden-2-yl)ethan-1-amine scaffold belongs to a class of compounds with significant potential to interact with monoamine transporters. Based on the extensive data available for the closely related 2-aminoindan derivatives, it is hypothesized that these compounds will exhibit activity at DAT, SERT, and NET. The precise binding affinity and selectivity profile, however, must be determined empirically. The detailed protocols and methodologies provided in this guide offer a robust framework for conducting these essential in vitro studies. The resulting data will be critical for elucidating the pharmacological profile of this novel series of compounds and for guiding future drug discovery and development efforts in this chemical space.
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Halberstadt, A. L., Brandt, S. D., Walther, D., & Baumann, M. H. (2019). 2-Aminoindan and its ring-substituted derivatives interact with plasma membrane monoamine transporters and α2-adrenergic receptors. Psychopharmacology, 236(4), 1275–1286. [Link]
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Halberstadt, A. L., Brandt, S. D., Walther, D., & Baumann, M. H. (2019). 2-Aminoindan and its ring-substituted derivatives interact with plasma membrane monoamine transporters and α2-adrenergic receptors. PubMed. [Link]
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